N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine
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Overview
Description
[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE typically involves multiple steps. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-(2-fluorophenyl)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of [(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE
- 9-ethyl-9H-carbazole-3-carbaldehyde
- 3-amino-9-ethylcarbazole
- 9-ethyl-9H-carbazole-3-yl)methylene-4-arylthiosemicarbazides
Uniqueness
[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(2-FLUOROPHENYL)ETHYL]AMINE stands out due to its unique combination of the carbazole and fluorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23FN2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C23H23FN2/c1-2-26-22-10-6-4-8-19(22)20-15-17(11-12-23(20)26)16-25-14-13-18-7-3-5-9-21(18)24/h3-12,15,25H,2,13-14,16H2,1H3 |
InChI Key |
IZCCWXVPECYWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3F)C4=CC=CC=C41 |
Origin of Product |
United States |
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